molecular formula C13H12BrF3N2O3 B13706137 2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole

2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole

Cat. No.: B13706137
M. Wt: 381.14 g/mol
InChI Key: PUIVMFFKTHGYPJ-UHFFFAOYSA-N
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Description

2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole is a sophisticated small molecule building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzoxazole core, a privileged scaffold in pharmaceutical development known to exhibit a wide spectrum of biological potential . The molecule is strategically functionalized with a Boc-protected amino group at the 2-position, a bromo substituent at the 5-position, and a trifluoromethyl group at the 7-position. This combination of features makes it a valuable intermediate for the synthesis of more complex target molecules. The benzoxazole core is a key pharmacophore in compounds with demonstrated biological activities, particularly antimicrobial properties. Research indicates that 2-substituted benzoxazole derivatives show potent antibacterial activity, especially against Gram-negative bacteria like E. coli , and their mechanism of action is often linked to the inhibition of the bacterial enzyme DNA gyrase, an essential and attractive target for antibacterial studies . The bromine atom on the aromatic ring serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing for rapid diversification of the core structure. The inclusion of a trifluoromethyl group is a common strategy in modern drug design; this moiety can profoundly influence a compound's properties by enhancing metabolic stability, modulating lipophilicity, and improving membrane permeability, as evidenced by its prevalence in numerous FDA-approved drugs . With a molecular formula of C 13 H 12 BrF 3 N 2 O 3 and a molecular weight of 381.15 g/mol, this reagent is supplied with a purity of ≥95% . It is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound in the construction of combinatorial libraries , the exploration of structure-activity relationships (SAR), and the development of next-generation antimicrobial agents or other therapeutic candidates.

Properties

Molecular Formula

C13H12BrF3N2O3

Molecular Weight

381.14 g/mol

IUPAC Name

tert-butyl N-[5-bromo-7-(trifluoromethyl)-1,3-benzoxazol-2-yl]carbamate

InChI

InChI=1S/C13H12BrF3N2O3/c1-12(2,3)22-11(20)19-10-18-8-5-6(14)4-7(9(8)21-10)13(15,16)17/h4-5H,1-3H3,(H,18,19,20)

InChI Key

PUIVMFFKTHGYPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=CC(=CC(=C2O1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Typical Procedure:

  • Starting materials: Ortho-aminophenol or 2-aminophenol derivatives.
  • Reaction conditions: Cyclization often occurs under reflux in acidic or basic media, using dehydrating agents such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃).
  • Outcome: Formation of the benzoxazole ring system with functional groups amenable to further substitution.

Reference: The synthesis of benzoxazoles is well-documented, with methods involving condensation of 2-aminophenols with formic acid derivatives under thermal conditions.

Introduction of Bromine and Trifluoromethyl Groups

The key substitutions on the benzoxazole core are introduced via electrophilic aromatic substitution (EAS) reactions:

Bromination:

  • Reagents: N-bromosuccinimide (NBS) or elemental bromine.
  • Conditions: Radical initiation using a peroxide or AIBN, typically in inert solvents like carbon tetrachloride or acetonitrile, at controlled temperatures.
  • Position: Bromination occurs preferentially at the activated positions ortho or para to existing substituents, often at the 5-position of the benzoxazole ring.

Trifluoromethylation:

  • Reagents: Trifluoromethylating agents such as Togni's reagent or trifluoromethyl iodide (CF₃I) in the presence of a catalyst.
  • Conditions: Usually under photoredox catalysis or with copper catalysts, in solvents like acetonitrile or DMSO.
  • Outcome: Introduction of the trifluoromethyl group at the 7-position.

Note: These steps require precise control to avoid over-substitution and to achieve regioselectivity.

Boc Protection of the Amino Group

The amino functionality is protected with tert-butoxycarbonyl (Boc) groups to prevent undesired reactions during subsequent steps:

Procedure:

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O).
  • Base: Triethylamine (TEA) or sodium bicarbonate.
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions: Room temperature or mild heating, typically under inert atmosphere.
  • Outcome: Formation of the Boc-protected amino group, yielding 2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole .

Research Evidence: Similar protection strategies are standard in heterocyclic synthesis, ensuring functional group compatibility.

Purification and Characterization

Post-synthesis, purification is achieved through column chromatography, recrystallization, or preparative HPLC, depending on the purity requirements. Characterization involves NMR, MS, and IR spectroscopy to confirm structure and purity.

Modern Green Approaches and Optimization

Recent advances emphasize environmentally friendly methodologies:

  • Use of microwave-assisted synthesis to reduce reaction times.
  • Solvent-free or aqueous conditions to minimize hazardous waste.
  • Catalytic processes that lower energy consumption and improve yields.

Example: Murru et al. demonstrated catalytic hydrogenation and coupling reactions under milder conditions, aligning with green chemistry principles.

Summary Table of Preparation Methods

Step Reaction Reagents Conditions Notes
1 Benzoxazole ring formation Ortho-aminophenol + formic acid derivative Reflux, acidic/basic medium Thermal cyclization
2 Bromination NBS, radical initiator Inert solvent, controlled temp Regioselective at position 5
3 Trifluoromethylation CF₃I or Togni's reagent Catalytic, photoredox At position 7
4 Boc protection Boc₂O, TEA Room temp, inert atmosphere Protects amino group
5 Purification Chromatography Standard Ensures high purity

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 undergoes substitution with nucleophiles under controlled conditions.

Key Reagents and Conditions

  • Ammonia/Amines : Reaction with ammonia or primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) at 80–100°C yields 5-amino derivatives .

  • Thiols : Thiophenol derivatives react in the presence of K₂CO₃ or Cs₂CO₃ at 60–80°C to form C–S bonds .

  • Hydroxide : NaOH in aqueous ethanol replaces bromine with hydroxyl groups at elevated temperatures (>100°C).

Example Reaction

2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole+R-NH2DMF, 90°C2-(Boc-amino)-5-R-amino-7-(trifluoromethyl)benzoxazole\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{DMF, 90°C}} \text{2-(Boc-amino)-5-R-amino-7-(trifluoromethyl)benzoxazole}

Table 1: Substitution Reactions of Bromine

NucleophileConditionsProduct YieldKey Reference
PiperidineDMF, 90°C78%
4-MethoxythiophenolTHF, Cs₂CO₃, 70°C65%
NH₃ (g)EtOH, 100°C52%

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose a reactive amine.

Typical Protocols

  • HCl/Dioxane : 4M HCl in dioxane at 0–25°C for 1–4 hours .

  • TFA/CH₂Cl₂ : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 25°C for 2 hours .

Application Example
The deprotected amine serves as a precursor for urea/thiourea formation. In one study, reaction with carbon disulfide and trimethylamine followed by di-tert-butyl dicarbonate yielded thiourea derivatives with antitrypanosomal activity .

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with boronic acids.

Standard Conditions

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or NaHCO₃

  • Solvent : DME/H₂O or THF

  • Temperature : 80–110°C

Reported Yields

  • Phenylboronic acid: 85%

  • 4-Pyridylboronic acid: 72%

Reductive Amination

After Boc deprotection, the free amine reacts with aldehydes/ketones in the presence of NaBH₃CN or NaBH(OAc)₃ to form secondary amines.

Case Study
In the synthesis of pexidartinib, reductive amination of a deprotected benzoxazole derivative with aldehyde intermediates produced antitumor agents .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient benzoxazole core directs electrophiles to specific positions.

Nitration Example
Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 4 (meta to trifluoromethyl).

Heterocyclization

The compound participates in cycloaddition reactions to form fused heterocycles.

Notable Reaction
Under phase-transfer conditions with tosylmethyl isocyanide (TosMIC), bromomethyl intermediates form azolopyrimidines, a scaffold seen in marine alkaloids .

Thiourea Formation

Deprotected amines react with carbon disulfide and alkyl halides to generate thioureas.

Biological Relevance
Thiourea derivatives of benzoxazoles exhibit antiproliferative activity against cancer cell lines (IC₅₀ = 0.8–2.1 μM) .

Comparative Reactivity

Table 2: Reactivity Across Derivatives

Reaction Type5-Bromo Derivative5-Chloro Analogue
NAS (with piperidine)78% yield 62% yield
Suzuki Coupling85% yield 73% yield
Boc Deprotection>95%>95%

Mechanistic Insights

  • Trifluoromethyl Group : Enhances electrophilicity at position 5 via electron withdrawal .

  • Boc Group : Stabilizes the amine during synthetic steps but requires acidic conditions for removal .

Scientific Research Applications

2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole has applications in scientific research, including medicinal chemistry, organic synthesis, and material science. The compound can be a building block for synthesizing potential pharmaceutical agents, serve as an intermediate in creating complex molecules, and be used to develop novel materials with specific electronic or optical properties.

Reactivity and Functionalization
The trifluoromethyl group in this compound can enhance the compound’s lipophilicity and metabolic stability, while the Boc-protected amino group can be deprotected to reveal a reactive site for further functionalization. The compound is a versatile intermediate in organic synthesis.

Potential Applications
this compound and benzoxazole derivatives are of interest in medicinal chemistry because of their diverse pharmacological properties. Studies on the interactions of this compound with biological targets are essential for understanding its potential therapeutic effects.

Reactions
The compound can undergo several reactions:

  • Substitution Products Various substituted benzoxazoles can be formed depending on the nucleophile used.
  • Deprotection The Boc protecting group can be removed to yield 2-amino-5-bromo-7-(trifluoromethyl)benzoxazole.
  • Coupling The compound can participate in Suzuki-Miyaura coupling to form biaryl compounds.

Structural Similarity
Examples of compounds sharing structural similarities with this compound include:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-4-fluorobenzo[d]oxazol-2-amineBromine and fluorine substitutionsPotentially enhanced bioactivity due to fluorine
5-Chloro-6-hydroxybenzo[d]oxazol-2(3H)-oneChlorine and hydroxyl groupsHydroxyl group may enhance solubility
7-Bromo-2-methylbenzo[d]oxazoleMethyl substitution at position 2Altered electronic properties due to methyl group
5-Nitrobenzo[d]oxazoleNitro group substitutionKnown for strong electron-withdrawing effects

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the Boc-protected amino group can be deprotected to reveal a reactive site for further functionalization .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Core Heterocycle: Benzoxazole (target compound) vs.

Substituent Effects: Bromo vs. Chloro: The 5-bromo substituent in the target compound may enhance steric bulk and hydrophobic interactions compared to 5-chloro derivatives (e.g., compound [I]), which were critical for PARP-2 inhibition in prior studies . Trifluoromethyl vs. Boc-amino vs. Free Amine: The Boc group improves synthetic handling and may act as a prodrug motif, akin to Phortress, which uses a lysylamide group for enhanced solubility .

Biological Activity :

  • The target compound’s hybrid design (benzoxazole + CF₃/Boc) aligns with molecular hybridization strategies to optimize PARP-2 inhibition and cytotoxicity. In contrast, 2-(4-fluorosulfonyloxyphenyl)benzoxazole focuses on photophysical applications, lacking therapeutic data .
  • Compound [I] (5-chloro-benzoxazole) demonstrated IC₅₀ values of 0.8–1.2 µM against breast cancer cells, suggesting the target compound’s bromo/CF₃ substituents may achieve comparable or superior potency .

Research Findings and Mechanistic Insights

  • PARP-2 Inhibition : Benzoxazoles with reversed amide linkers (e.g., compound [I]) showed PARP-2 IC₅₀ values of ~50 nM, attributed to hydrophobic interactions with the enzyme’s catalytic domain. The target compound’s CF₃ group may further enhance these interactions .
  • Apoptosis Induction: Benzothiazole derivatives like 5F 203 activate caspase-3/7 pathways. The Boc-amino group in the target compound could modulate similar apoptotic mechanisms while reducing off-target toxicity .
  • Solubility Challenges : Unlike Phortress, which uses a lysylamide prodrug, the Boc group may offer only moderate solubility improvements, necessitating formulation optimization .

Biological Activity

2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole is a compound of significant interest in medicinal chemistry due to its unique structural features, including a benzoxazole ring with various substituents. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) amino group, a bromine atom, and a trifluoromethyl group, which contribute to its chemical reactivity and potential biological activity. The exploration of its biological properties is crucial for understanding its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H9BrF3N2O\text{C}_{12}\text{H}_{9}\text{BrF}_{3}\text{N}_{2}\text{O}

This structure includes:

  • Benzoxazole moiety : A bicyclic structure that imparts significant biological activity.
  • Trifluoromethyl group : Known to enhance lipophilicity and metabolic stability, potentially improving the compound's interaction with biological targets.
  • Bromine substitution : May affect the electronic properties and reactivity of the compound, influencing its biological interactions.

Anticancer Properties

Research indicates that benzoxazole derivatives exhibit promising anticancer activities. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The presence of electron-withdrawing groups like trifluoromethyl can enhance these effects by increasing the potency of the compound.

Compound IC50 (µM) Cell Line
This compoundTBDTBD
Reference Compound (e.g., Doxorubicin)1.93 - 2.84MCF-7

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of key enzymes : Similar benzoxazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of apoptosis : Studies have indicated that compounds in this class can trigger apoptotic pathways in cancer cells, leading to cell death.

Study on Cytotoxicity

In a recent study evaluating the cytotoxicity of benzoxazole derivatives, several compounds were tested against various cancer cell lines. The study found that derivatives with bromine and trifluoromethyl groups exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The IC50 values for these compounds ranged from sub-micromolar to low micromolar concentrations, indicating strong potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the benzoxazole core significantly influenced biological activity. For example, the introduction of electron-withdrawing groups at specific positions on the aromatic ring was found to enhance anticancer activity, suggesting that careful structural modifications could lead to more potent derivatives .

Q & A

Q. What synthetic strategies are recommended for the preparation of 2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole, particularly for introducing the Boc-protected amino group and bromine substituent?

  • Methodological Answer : The synthesis can be approached via sequential functionalization. First, introduce the Boc-protected amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP catalysis in THF). Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in the presence of Lewis acids like FeCl₃, as demonstrated in analogous brominated benzoxazole syntheses . Ensure regioselectivity by optimizing reaction temperature (40–60°C) and solvent polarity (e.g., DCM). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. How can the purity and structural identity of this compound be validated using analytical techniques?

  • Methodological Answer : Combine multiple analytical methods:
  • Melting Point (m.p.) Analysis : Compare observed m.p. (e.g., 72–74°C for similar brominated benzoxazoles) with literature values to assess purity .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to confirm >95% purity .
  • NMR Spectroscopy : Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons), benzoxazole aromatic protons (δ 7.2–8.1 ppm), and trifluoromethyl (δ -60 to -65 ppm in ¹⁹F NMR) .

Q. What are the optimal storage conditions to ensure the compound’s stability over time?

  • Methodological Answer : Store the compound in a desiccator at -20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group and degradation of the trifluoromethyl substituent. Use amber vials to minimize photolytic decomposition, as halogenated benzoxazoles are light-sensitive .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the benzoxazole core in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The trifluoromethyl group enhances electrophilicity at the 7-position, facilitating oxidative addition with palladium catalysts. However, steric hindrance may require tailored ligands (e.g., XPhos) and elevated temperatures (80–100°C). Monitor reaction progress via TLC (ethyl acetate/hexane = 1:3) and optimize catalyst loading (5–10 mol% Pd(PPh₃)₄) to mitigate side reactions .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets (e.g., kinase enzymes)?

  • Methodological Answer : Perform molecular docking using AutoDock Vina with a homology-modeled active site (e.g., based on PDB: 3ERT). Parameterize the trifluoromethyl group using DFT (B3LYP/6-31G*) to account for its electron-withdrawing effects. Validate predictions with MD simulations (AMBER force field) to assess binding stability over 50 ns trajectories .

Q. How can contradictory spectral data (e.g., unexpected downfield shifts in ¹H NMR) be resolved during structural elucidation?

  • Methodological Answer :
  • Variable Temperature NMR : Conduct experiments at 25°C and 50°C to identify dynamic effects (e.g., rotational barriers in the Boc group).
  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Comparative Analysis : Cross-reference with spectra of analogous compounds (e.g., 5-bromo-1,2-benzisoxazol-3-ylamine) to identify substituent-induced shifts .

Q. What strategies can address low yields in the final Boc-deprotection step under acidic conditions?

  • Methodological Answer : Replace traditional TFA-mediated deprotection with milder conditions:
  • Use HCl/dioxane (4 M, 0°C) to minimize side reactions.
  • Monitor reaction progress via LC-MS to optimize duration (typically 2–4 hrs).
  • Purify the deprotected amine via ion-exchange chromatography (Dowex 50WX8 resin) .

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